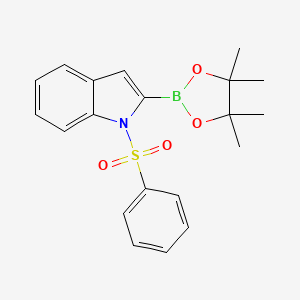

1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)18-14-15-10-8-9-13-17(15)22(18)27(23,24)16-11-6-5-7-12-16/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDBZRPUBRHWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization

Recent protocols enable sequential N-sulfonylation and C2-borylation in a single pot:

Direct C–H Borylation

Emerging methods leverage Ir(I) catalysts for direct C–H activation:

-

Ir(COD)Cl/2,2'-bipyridine catalyzes regioselective borylation of 1-(phenylsulfonyl)indole at C2.

-

Limitations: Requires excess B₂pin₂ and elevated temperatures (100°C), yielding 40–55%.

Alternative Synthetic Strategies

Radical Borylation

Base-mediated radical pathways offer transition metal-free alternatives:

Lithiation-Borylation

Directed ortho-lithiation followed by boronate quenching:

-

LDA (lithium diisopropylamide) deprotonates C2, followed by B(OMe)₃ addition.

-

Challenges: Sensitivity to moisture, requiring cryogenic conditions (−78°C).

Industrial-Scale Production

Continuous Flow Synthesis

-

Microreactors enhance heat/mass transfer for exothermic sulfonylation steps.

-

Throughput: 5–10 kg/day with >90% purity.

Green Chemistry Innovations

-

Solvent recycling: THF recovery via distillation reduces waste.

-

Catalytic systems: Immobilized Pd nanoparticles enable catalyst reuse ≥5 cycles.

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Yield Range (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| Classical stepwise | 45–85 | High | 120–180 |

| One-pot Pd-catalyzed | 50–65 | Moderate | 150–220 |

| Radical borylation | 30–50 | Low | 90–130 |

Chemical Reactions Analysis

1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, to form new carbon-boron bonds.

Cross-Coupling Reactions: The boron center allows for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that incorporates a phenylsulfonyl group and a boron-containing dioxaborolane moiety. The molecular formula is with a molecular weight of 384.26 g/mol. The presence of the boron atom is particularly noteworthy due to its role in various chemical reactions.

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing boron can exhibit anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The sulfonyl group in this compound has been associated with antimicrobial activity. Investigations into its efficacy against bacterial strains have demonstrated promising results, suggesting potential applications in developing new antibiotics .

Organic Synthesis

Cross-Coupling Reactions

The boron-containing moiety is useful in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The compound can serve as a versatile building block in synthesizing more complex organic molecules .

Synthesis of Heterocycles

The indole core is a vital structure in many natural products and pharmaceuticals. The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions, which are essential in drug discovery processes .

Materials Science

Polymer Chemistry

Due to its unique chemical structure, the compound can be employed as a monomer or additive in polymer synthesis. Its ability to participate in radical polymerization processes can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength .

Nanotechnology Applications

Research into the use of boron compounds in nanotechnology has revealed their potential as agents for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound could improve targeting efficiency and reduce side effects in therapeutic applications .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its specific application. In cross-coupling reactions, the boron center facilitates the formation of new carbon-carbon bonds through a palladium-catalyzed mechanism. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indole core and stabilizing reaction intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional properties of 1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with analogous indole boronate esters:

Key Observations:

Structural Influence on Reactivity :

- The phenylsulfonyl group at N1 enhances electrophilicity, improving cross-coupling efficiency compared to unmasked indoles (e.g., 2-(dioxaborolan-2-yl)-1H-indole) .

- Boronate regiochemistry (C2 vs. C5) significantly impacts reactivity. C2-substituted boronates are more sterically accessible for catalytic coupling than C5 isomers .

Synthetic Accessibility :

- The target compound is synthesized via iridium-catalyzed C-H borylation of 1-phenylsulfonylindole, a method validated for related indole boronates .

- In contrast, 1-methyl-4-substituted derivatives are prepared through palladium-mediated methods, yielding 97% purity with commercial availability .

Stability and Handling :

- Sulfonyl-protected boronates (e.g., target compound) exhibit superior stability compared to unstable alkynyl-boronate analogs (e.g., decomposition observed in ) .

- Storage under inert atmospheres (e.g., argon) is critical for maintaining integrity, as highlighted for 2-(dioxaborolan-2-yl)-1H-indole .

Applications :

- The target compound’s sulfonyl group enables participation in sequential cross-couplings, useful for constructing polyaromatic systems in drug discovery .

- Methyl-substituted analogs (e.g., 1-methyl-4-boronate indole) are preferred for solubility-driven applications, such as kinase inhibitor synthesis .

Research Findings and Data

Table 1: NMR and HRMS Data for Representative Compounds

*Direct spectral data for the target compound is absent in the evidence; properties inferred from analogs.

Biological Activity

1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound with significant potential in medicinal chemistry. Its unique structure incorporates an indole moiety and a boron-containing dioxaborolane, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H22BNO4S

- Molecular Weight : 383.27 g/mol

- CAS Number : 1334950-73-0

Biological Activity

The biological activity of 1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has been evaluated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds related to the indole structure exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from indole have shown low MIC values against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Specifically, indolylquinazolinones demonstrated significant antibacterial activity with MIC values as low as 0.98 μg/mL against MRSA .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of the compound were assessed using various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).

- Results : Several derivatives exhibited IC50 values in the micromolar range (<10 μM), indicating potent antiproliferative activity . Notably, compounds with specific substitutions on the indole ring showed preferential inhibition of rapidly dividing cells compared to slower-growing fibroblasts.

The mechanism by which 1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways . For example, inhibitors targeting Tryptophan 2,3-dioxygenase (TDO) have demonstrated low micromolar IC50 values in enzymatic assays .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

Q & A

How can researchers optimize the synthesis of 1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole to improve yield and purity?

Methodological Answer:

Key variables include catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base choice (e.g., Cs₂CO₃), and reaction temperature. For Suzuki-Miyaura coupling, ensure anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Purification via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 97:3 to 75:25) enhances purity. Monitor reaction progress using TLC or LC-MS to minimize side products like deborylated intermediates .

What strategies address regiochemical challenges during functionalization of the indole core in this compound?

Methodological Answer:

The phenylsulfonyl group at the 1-position directs electrophilic substitution to the 3-position, while the dioxaborolane at the 2-position may sterically hinder adjacent reactivity. Use computational tools (DFT calculations) to predict electronic effects or employ protecting groups (e.g., tetrahydropyranyl) to temporarily block reactive sites during multi-step syntheses .

How does the steric bulk of the dioxaborolane group influence cross-coupling efficiency in Suzuki-Miyaura reactions?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability but may reduce coupling efficiency with bulky aryl halides. Optimize ligand steric properties (e.g., SPhos or XPhos) to facilitate transmetalation. Elevated temperatures (80–100°C) in toluene or dioxane improve reaction rates .

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HMBC) to resolve overlapping signals, particularly near the sulfonyl and boronate groups.

- ¹¹B NMR : Confirm boronate integrity (δ ~30 ppm for dioxaborolanes).

- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error .

How should researchers mitigate hydrolysis of the dioxaborolane moiety during storage and handling?

Methodological Answer:

Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF, DMF). Pre-dry glassware and use molecular sieves (3Å) in reaction setups. Monitor moisture levels via Karl Fischer titration .

What computational approaches predict the pharmacological potential of this compound?

Methodological Answer:

Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, antimicrobial enzymes) to assess binding affinity. Validate with MD simulations (AMBER/CHARMM) and compare to known indole-based drugs (e.g., sunitinib). Prioritize in vitro assays (MIC, IC₅₀) for antibacterial/antifungal activity .

How can researchers identify and resolve unexpected byproducts in the synthesis?

Methodological Answer:

Isolate byproducts via preparative HPLC and characterize using NMR/MS. Common issues include protodeboronation (additive: KF) or sulfonyl group displacement (use milder bases). Optimize stoichiometry (1.1–1.5 equiv boronate) to suppress homocoupling .

Are there transition-metal-free methods to introduce the dioxaborolane group into the indole scaffold?

Methodological Answer:

Direct C–H borylation using B₂pin₂ with Lewis acids (e.g., AlCl₃) or photoredox catalysis (e.g., Ir(ppy)₃) under UV light. Assess regioselectivity via competition experiments between indole C2 and C3 positions .

How do solvent polarity and additives affect the compound’s stability in catalytic cycles?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate hydrolysis. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems. Conduct kinetic studies (GC/MS) to compare degradation rates in different solvents .

How should researchers reconcile contradictory data on cross-coupling yields reported in literature?

Methodological Answer:

Systematically vary parameters (catalyst loading, solvent, temperature) using Design of Experiments (DoE) software. Compare with published protocols and validate via reproducibility studies. Publish negative results to clarify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.